![molecular formula C22H14ClN5O2 B2690139 N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-萘甲酰胺 CAS No. 919859-68-0](/img/structure/B2690139.png)
N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-萘甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide, also known as CPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that targets the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and survival. CPNP has been shown to have significant effects on various biological systems, making it a promising candidate for further research and development.
科学研究应用
抗菌和抗癌活性
吡唑衍生物,包括与 N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-萘酰胺相关的吡唑衍生物,已被合成并评估其潜在的抗菌和抗癌特性。这些化合物在体外被评估其抑制微生物生长和癌细胞增殖的能力。在合成的化合物中,一些化合物的抗癌活性高于参考药物阿霉素,表明它们作为有效抗癌剂的潜力。此外,这些化合物中的大多数表现出良好至优异的抗菌活性,表明它们在对抗微生物感染中有用 (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016)。
除草剂活性
另一项研究重点关注吡唑并[3,4-d]嘧啶-4-酮衍生物的合成,揭示了它们作为除草剂的潜力。在特定剂量下,测试了这些化合物抑制某些植物物种生长的能力,例如油菜 (Brassica napus) 和稗草 (Echinochloa crusgalli)。一些衍生物表现出良好的抑制活性,突出了它们在农业实践中控制杂草生长的潜在应用 (Luo, J., Zhao, A., Zheng, C., & Wang, T., 2017)。
酶抑制
吡唑并[3,4-d]嘧啶衍生物也因其对腺苷受体,特别是 A1 腺苷受体的亲和力而被研究。这些研究旨在探索这些化合物在治疗受腺苷受体活性影响的疾病中的治疗潜力。这些化合物的结构修饰导致了它们受体亲和力的变化,证明了特定取代基在增强其生物活性中的重要性。这一研究方向为针对腺苷受体的新型治疗剂的开发提供了见解 (Harden, F., Quinn, R., & Scammells, P., 1991)。
作用机制
Target of action
Pyrazolo[3,4-d]pyrimidines have been reported to have various biological targets, including Mycobacterium tuberculosis and cyclin-dependent kinases (CDKs) .
Mode of action
For example, they can inhibit the growth of Mycobacterium tuberculosis or block the activity of CDKs .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific target. For instance, if the target is Mycobacterium tuberculosis, it might affect the pathways this bacterium uses for survival and replication . If the target is a CDK, it could affect cell cycle regulation .
Pharmacokinetics
Many pyrazolo[3,4-d]pyrimidines have been found to have good drug-like properties .
Result of action
The result of this compound’s action would depend on its specific target and mode of action. It could potentially inhibit the growth of Mycobacterium tuberculosis or block cell cycle progression .
Action environment
The action environment of this compound would depend on its specific target. For instance, if the target is Mycobacterium tuberculosis, the action environment would be within the infected host . If the target is a CDK, the action environment would be within the cells where these kinases are active .
生化分析
Biochemical Properties
The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide are largely attributed to its pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This makes it a potential candidate for the development of kinase inhibitors to treat a range of diseases, including cancer .
Cellular Effects
In cellular contexts, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide has shown cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is thought to involve binding interactions with biomolecules, particularly kinases. As a potential kinase inhibitor, it may exert its effects at the molecular level by inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential as a kinase inhibitor, it is likely that its effects on cellular function may change over time, depending on its stability, degradation, and long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its cytotoxic activities against various cell lines , it is plausible that its effects may vary with different dosages, potentially exhibiting threshold effects or toxic or adverse effects at high doses.
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its potential as a kinase inhibitor, it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its potential as a kinase inhibitor, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
属性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O2/c23-15-7-4-8-16(11-15)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)18-10-3-6-14-5-1-2-9-17(14)18/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWYXDPBFJVHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

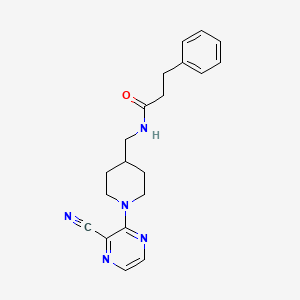
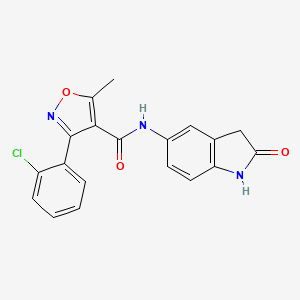
![N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690059.png)
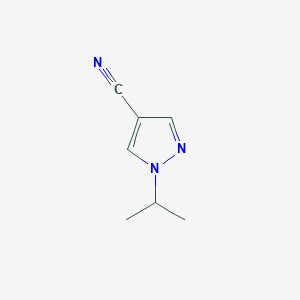
![N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2690063.png)
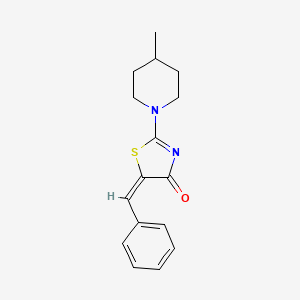
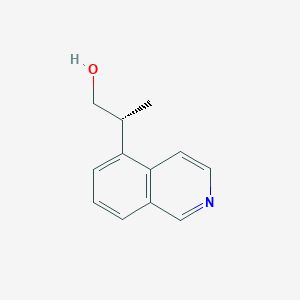

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)
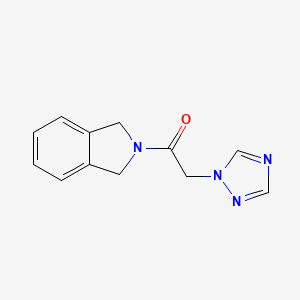
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)

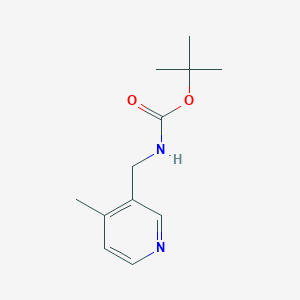
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)